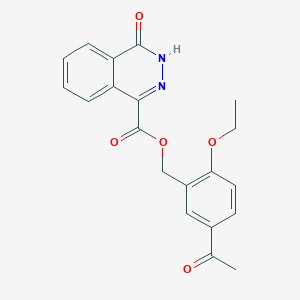
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as AEMPOC, is a synthetic compound that has been studied for its potential applications in scientific research. AEMPOC belongs to the class of phthalazine derivatives, which have been shown to have diverse biological activities.
Mécanisme D'action
The mechanism of action of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that the compound may interact with metal ions and other biological molecules to produce its effects. This compound has been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, the compound has been shown to have anti-inflammatory activity. This compound has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate is its relatively simple synthesis, which makes it accessible to researchers. The compound also has a fluorescent property, which makes it useful for imaging studies. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of this compound against cancer cells and to evaluate its effectiveness in animal models. Another area of interest is the use of this compound as a fluorescent probe for the detection of other metal ions. Finally, the development of new synthetic methods for this compound may lead to the discovery of related compounds with novel biological activities.
Méthodes De Synthèse
The synthesis of (5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been reported in the literature. The compound is typically synthesized in a multi-step process that involves the reaction of various starting materials, including ethyl acetoacetate and 2-ethoxyphenylboronic acid. The final step of the synthesis involves the reaction of a phthalic anhydride derivative with the intermediate product to yield this compound.
Applications De Recherche Scientifique
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been investigated for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting fluorescence can be used to detect the presence of copper in biological samples.
Propriétés
IUPAC Name |
(5-acetyl-2-ethoxyphenyl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-17-9-8-13(12(2)23)10-14(17)11-27-20(25)18-15-6-4-5-7-16(15)19(24)22-21-18/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWOFWDHQDDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

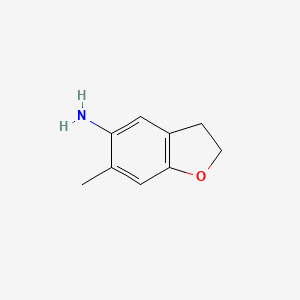
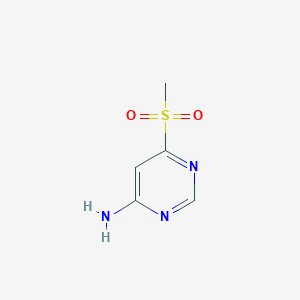
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
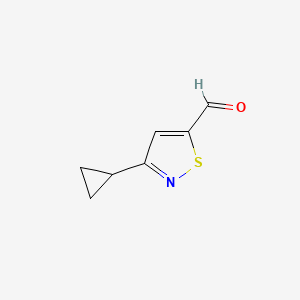
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
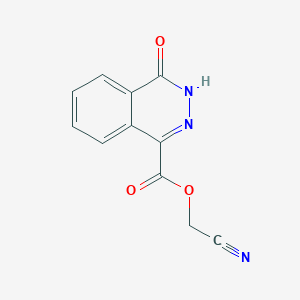
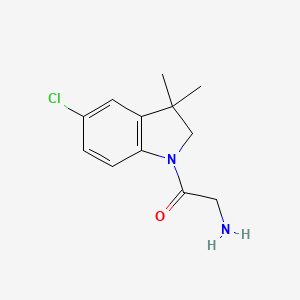


![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)